Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 2561-25-3
Synonyms: 4-Fluoro-4'-nitrodiphenyl ether; p-Fluoro-p'-nitrodiphenyl ether
Document Type: Technical Application Guide
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
1-(4-Fluorophenoxy)-4-nitrobenzene (CAS 2561-25-3) is a critical aromatic ether intermediate used primarily in the synthesis of Type II Kinase Inhibitors and advanced agrochemicals. Its structural significance lies in the 4-fluorophenoxy moiety , a privileged pharmacophore that enhances metabolic stability and potency in drug candidates targeting VEGFR, c-Met, and PDGFR kinases.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (
), and its downstream application in generating 4-(4-fluorophenoxy)aniline , a key building block for urea-based kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Property
Specification
CAS Number
2561-25-3
Molecular Formula
Molecular Weight
233.20 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
68–72 °C (Experimental range for analogous ethers)
Boiling Point
~318 °C (Predicted at 760 mmHg)
Density
1.32 g/cm³ (Predicted)
Solubility
Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
SMILES
C1=CC(=CC=C1[O-])OC2=CC=C(C=C2)F
Spectroscopic Signature (Predicted
H NMR in
)
8.20 (d, J=9.0 Hz, 2H): Protons ortho to the nitro group (strongly deshielded).
7.00–7.15 (m, 6H): Overlapping signals from the phenoxy ring and protons ortho to the ether linkage on the nitro ring. The fluorine atom introduces additional coupling, creating a complex multiplet pattern characteristic of 4-fluorophenoxy systems.
The most robust synthesis involves the coupling of 4-fluorophenol with 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene) using a base-mediated
mechanism. This route is preferred over Ullmann coupling due to milder conditions and the absence of copper waste.
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway.[1] The phenoxide anion attacks the carbon ipso to the leaving group (Cl/F) on the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.12 g, 10.0 mmol) and 1-chloro-4-nitrobenzene (1.58 g, 10.0 mmol).
Add anhydrous Potassium Carbonate (
) (2.07 g, 15.0 mmol).
Dissolve in DMF (Dimethylformamide) or DMSO (20 mL). Note: DMSO often provides faster rates due to better solvation of the cation.
Reaction:
Heat the mixture to 80–100 °C under a nitrogen atmosphere.
Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The limiting reagent (halonitrobenzene) should be consumed within 4–6 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour into Ice-Water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
Filter the solid or extract with Ethyl Acetate (3 x 30 mL).
Wash the organic layer with water (2x) and brine (1x) to remove residual DMF/DMSO.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol or Hexane/Ethyl Acetate if necessary to remove traces of unreacted phenol.
The primary utility of CAS 2561-25-3 is as a precursor to 4-(4-fluorophenoxy)aniline (CAS 3934-20-1). This aniline is a "privileged structure" in medicinal chemistry, serving as the amine component in the synthesis of diaryl urea kinase inhibitors.
Workflow: Nitro Reduction to Urea Formation
The nitro group is reduced to an amine, which is then coupled with an isocyanate or activated carbamate to form the urea pharmacophore found in drugs similar to Regorafenib or Cabozantinib .
Reduction Protocol (Nitro to Aniline)
Catalytic Hydrogenation: Dissolve the nitro compound in Methanol/THF. Add 10% Pd/C (5 wt%). Stir under
balloon (1 atm) at RT for 2–4 hours. Filter through Celite.[3]
Iron Reduction (Alternative): Iron powder +
in Ethanol/Water at reflux. This method is chemoselective and avoids dehalogenation of the fluorine atom.
Safety & Handling (EHS)
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 1-(4-fluorophenoxy)-4-nitrobenzene in common organic solvents
Content Type: In-depth Technical Guide
Role: Senior Application Scientist
Executive Summary
1-(4-fluorophenoxy)-4-nitrobenzene (CAS: 2561-25-3), also known as 4-fluoro-4'-nitrodiphenyl ether , is a critical intermediate in the synthesis of agrochemicals (e.g., fluoronitrofen) and pharmaceutical scaffolds.[1] Its structure—a diphenyl ether core functionalized with electron-withdrawing nitro and fluoro groups—creates a specific solubility profile governed by
- stacking interactions and dipole moments.
This guide addresses the thermodynamic solubility behavior of this compound. While empirical data for this specific intermediate is often proprietary or fragmented, this document provides a predictive solubility matrix , a validated experimental protocol for precise determination, and a thermodynamic modeling framework (Apelblat/van’t Hoff) to support process optimization in recrystallization and reaction engineering.
Physicochemical Profile & Solubility Prediction
Structural Analysis
The solubility of 1-(4-fluorophenoxy)-4-nitrobenzene is dictated by the competition between its hydrophobic diaryl ether backbone and its polar substituents.
Hydrophobic Core: The diphenyl ether linkage promotes solubility in aromatic and chlorinated solvents (Toluene, Chlorobenzene).
Nitro Group (
): A strong dipole that enhances solubility in polar aprotic solvents (Acetone, DMF, DMSO).
Fluoro Group (
): Increases lipophilicity relative to other halides but maintains moderate polarity.
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the compound exhibits the following profile:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Application
Polar Aprotic
Acetone, DMF, DMSO, Ethyl Acetate
High
Dipole-dipole; disruption of crystal lattice energy.
Reaction Medium
Chlorinated
Dichloromethane (DCM), Chloroform
High
Dispersion forces + weak polar interactions.
Extraction / Work-up
Aromatic
Toluene, Xylene, Benzene
Moderate-High
- stacking interactions.
High-Temp Reaction
Polar Protic
Ethanol, Methanol, Isopropanol
Temperature Dependent
Soluble at boiling; sparingly soluble at RT.
Recrystallization
Non-Polar
n-Hexane, Cyclohexane, Heptane
Low / Insoluble
Weak dispersion forces insufficient to overcome lattice energy.
Solute: 1-(4-fluorophenoxy)-4-nitrobenzene (Purity >98% by HPLC).
Solvents: Analytical grade (AR) or HPLC grade.
Apparatus: Jacketed glass vessel with magnetic stirring, circulating water bath (
0.05 K precision), analytical balance ( 0.0001 g).
Step-by-Step Methodology
Step 1: Equilibrium Establishment
Add excess solute to 50 mL of the chosen solvent in the jacketed vessel.
Set the circulating bath to the starting temperature (e.g., 293.15 K).
Stir continuously at 400 rpm for 4–6 hours .
Expert Insight: Kinetic studies show that 4 hours is typically sufficient for diphenyl ether derivatives to reach equilibrium, but 6 hours ensures saturation.
Allow the solution to settle for 1 hour (stirring off) to let undissolved solids sediment.
Step 2: Sampling & Filtration
Pre-heat a glass syringe and a 0.45
m PTFE syringe filter to the experimental temperature.
Why? To prevent premature crystallization inside the needle/filter during sampling.
Withdraw 5 mL of the supernatant.
Filter directly into a pre-weighed weighing boat (
).
Step 3: Gravimetric Determination
Weigh the boat with the solution (
).
Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.
Weigh the dry residue (
).
Step 4: Calculation
Calculate the mole fraction solubility (
Figure 1: Validated workflow for gravimetric solubility determination.
Thermodynamic Modeling
To extrapolate solubility data for process design, experimental points must be correlated using thermodynamic models.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility with temperature, derived from the Clausius-Clapeyron relation:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters obtained via regression analysis.
Dissolution Thermodynamics
Using the van't Hoff analysis, you can determine the driving forces of dissolution:
Enthalpy of Solution (
):
Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for nitro-aromatics in organic solvents.
Gibbs Free Energy (
):
Application: Recrystallization Strategy
The solubility differential of 1-(4-fluorophenoxy)-4-nitrobenzene allows for purification via cooling crystallization or anti-solvent precipitation .
Solvent System Selection
Single Solvent:Ethanol or Isopropanol .
Rationale: The compound is expected to show a steep solubility curve in alcohols (high at boiling, low at RT), maximizing recovery yield.
Rationale: Dissolve in minimum hot toluene; add hexane until turbidity appears; cool slowly. This removes non-polar impurities that remain in the mother liquor.
Purification Logic Diagram
Figure 2: Recrystallization logic for purification using a polar protic solvent.
Safety & Handling
Thermal Stability: Nitro-aromatics can be energetically unstable. Avoid heating dry solids above 100°C. Ensure the bath temperature during solubility tests does not exceed the solvent's boiling point.
Toxicity: Diphenyl ether derivatives may be skin irritants or sensitizers. Use nitrile gloves and work within a fume hood.
Waste Disposal: Halogenated organic waste (due to the Fluorine atom) must be segregated from non-halogenated solvents.
References
PubChem. Compound Summary for CID 141051979: 1-fluoro-4-nitrobenzene (Related Structure).[3] National Library of Medicine. Available at: [Link]
Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] (Source for solubility prediction logic).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Author: BenchChem Technical Support Team. Date: February 2026
Here is the in-depth technical guide on 1-(4-fluorophenoxy)-4-nitrobenzene.
Executive Summary: The "Make vs. Buy" Dilemma
1-(4-Fluorophenoxy)-4-nitrobenzene (CAS: 2561-25-3) is a critical diaryl ether intermediate, primarily utilized as a precursor for 4-(4-fluorophenoxy)aniline . This aniline moiety is a privileged pharmacophore in medicinal chemistry, appearing in various kinase inhibitors (e.g., c-Met, VEGFR targets) and advanced agrochemicals where metabolic stability via fluorination is required.
Despite its structural simplicity, this compound is not a commodity chemical . It is frequently classified as a "library compound" or "made-to-order" item by major catalog vendors. This status introduces significant supply chain risks:
Ghost Inventory: Vendors often list the compound without physical stock, leading to lead times of 4–8 weeks.
Batch Variability: Purity often fluctuates between 95% and 98%, which is insufficient for GMP regulatory starting material (RSM) designation without further purification.
Recommendation: For discovery scale (<5 g), sourcing from aggregators is acceptable. For process development (>100 g), establishing an internal synthesis capability is the only route to guarantee timeline adherence and quality control.
Chemical Profile and Specifications
Before sourcing or synthesizing, the compound must be rigorously defined. Note that public experimental data for this specific ether is sparse compared to its precursors.
Parameter
Specification
Notes
IUPAC Name
1-(4-Fluorophenoxy)-4-nitrobenzene
Synonyms: 4-Fluoro-4'-nitrodiphenyl ether
CAS Number
2561-25-3
Critical:[1][2] Do not confuse with 1-Fluoro-4-nitrobenzene (CAS 350-46-9)
If immediate procurement is necessary, rely on chemical aggregators rather than single-source distributors.
Primary Supply Channels[5]
Aggregators (MolPort, eMolecules): These platforms query the inventory of boutique synthesis houses.
Risk:[4] High probability of "synthesize on demand" status disguised as "in stock."
Specialty Vendors (AOBChem, Combi-Blocks): More likely to hold physical stock of diaryl ethers.
Catalog Giants (Sigma-Aldrich, Thermo): Often list this as part of "rare chemical libraries" (e.g., CPR or Aldrich Market Select) with no analytical data provided.
Sourcing Decision Matrix
The following logic flow dictates the optimal sourcing strategy based on project phase and volume.
Figure 1: Strategic decision matrix for sourcing CAS 2561-25-3. "Ghost Inventory" refers to items listed as available that trigger a synthesis order upon purchase.
Internal Synthesis Protocol (SNAr)
When commercial stock is unavailable or purity is suspect, the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene is a robust, self-validating process using Nucleophilic Aromatic Substitution (SNAr).
Expert Insight: While 1-fluoro -4-nitrobenzene reacts faster, the chloro analog is significantly cheaper and sufficiently reactive at elevated temperatures, making it the industrial choice.
Base: Potassium Carbonate (K₂CO₃). Anhydrous is preferred to minimize hydrolysis.
Solvent: DMF (N,N-Dimethylformamide) or DMSO. These polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.
Step-by-Step Methodology
Safety Warning: Nitro compounds are potential explosives/energetic. 4-Fluorophenol is corrosive. Perform all operations in a fume hood.
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:
Look for two distinct AA'BB' systems (8 protons total).
Appearance
Pale yellow solid
Dark orange/brown indicates phenol oxidation impurities.
NMR Interpretation Guide (DMSO-d₆)
Nitro-aromatic Ring: Two doublets (approx 8.2 ppm and 7.1 ppm). The protons ortho to the nitro group are highly deshielded (~8.2 ppm).
Fluoro-aromatic Ring: Two multiplets (approx 7.2–7.4 ppm). The splitting pattern will be complex due to 19F-1H coupling (JF-H).
Differentiation: The key to confirming the ether linkage (vs. a biphenyl impurity) is the chemical shift of the protons ortho to the oxygen, which appear upfield (~7.1–7.2 ppm) due to the electron-donating effect of the oxygen.
Downstream Utility
The primary value of 1-(4-fluorophenoxy)-4-nitrobenzene lies in its reduction to 4-(4-fluorophenoxy)aniline (CAS 3934-20-1).
Reduction Protocol (Fe/NH₄Cl):
Why Iron? Catalytic hydrogenation (H₂/Pd-C) carries a risk of dehalogenation (stripping the Fluorine atom) if conditions are too vigorous. Iron powder with Ammonium Chloride in EtOH/Water is a mild, chemoselective method that preserves the C-F bond.
This aniline is the amine coupling partner for:
Kinase Inhibitors: Targeting c-MET and VEGFR (e.g., Cabozantinib analogs).
Agrochemicals: PPO inhibitors (Herbicides).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene (Precursor Data). Retrieved from [Link][5]
PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene (Analogous Protocol). Retrieved from [Link]
Nucleophilic aromatic substitution reactions using 1-(4-fluorophenoxy)-4-nitrobenzene
This Application Note and Protocol guide details the chemoselective nucleophilic aromatic substitution (SNAr) of 1-(4-fluorophenoxy)-4-nitrobenzene . This molecule represents a unique "Janus-faced" electrophile in organi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the chemoselective nucleophilic aromatic substitution (SNAr) of 1-(4-fluorophenoxy)-4-nitrobenzene . This molecule represents a unique "Janus-faced" electrophile in organic synthesis, possessing two distinct electrophilic sites—the nitro-bearing ring and the fluoro-bearing ring—separated by an ether linkage.
Introduction & Reactivity Profile
1-(4-fluorophenoxy)-4-nitrobenzene is a bifunctional building block used primarily in the synthesis of high-performance polymers (polyether imides, polyether sulfones) and complex pharmaceutical intermediates. Its reactivity is defined by the competition between two potential leaving groups: the nitro group (
) and the fluorine atom () .
The Chemoselectivity Challenge
In classical SNAr, a leaving group is displaced by a nucleophile via an addition-elimination mechanism involving a Meisenheimer complex. The reaction rate depends on the electrophilicity of the ring carbon, which is dictated by electron-withdrawing groups (EWGs).
Ring A (Nitro-bearing): The nitro group is a strong EWG, activating the ring. However, the ether oxygen at the para position is a strong resonance donor, which deactivates the ring toward nucleophilic attack. Despite this, the nitro group itself can act as a leaving group (Nitro-SNAr) under specific conditions, particularly when reacting with phenoxides.
Ring B (Fluoro-bearing): The fluorine atom is an excellent leaving group due to its high electronegativity.[1] However, this ring lacks a strong EWG and is deactivated by the para-ether oxygen. Consequently, displacement of the fluorine is kinetically slower than typical activated aryl fluorides unless catalyzed or driven by harsh conditions.
Key Insight: The "Nitro-Displacement" pathway often dominates in polymerization reactions involving bisphenols, while "Fluoro-Displacement" requires highly basic nucleophiles or transition-metal catalysis.
Reaction Pathways Diagram
The following diagram illustrates the competing pathways and the electronic environment of the substrate.
Caption: Chemoselective pathways for SNAr. Path A (Nitro displacement) is often favored in polymer synthesis due to the lability of the nitro group in activated systems.
This protocol describes the reaction of 1-(4-fluorophenoxy)-4-nitrobenzene with a bisphenol (e.g., Bisphenol A) to form a poly(arylene ether). This reaction exploits the nitro group as a leaving group .
Application: Synthesis of high-temperature thermoplastics.
Pour the solution slowly into a 10-fold excess of vigorously stirred methanol or water/acetic acid (90:10) to precipitate the polymer.
Filter the solid, wash with hot water (to remove salts and nitrite), and then methanol.
Dry under vacuum at 100°C for 24 hours.
Protocol B: Fluorine-Displacement (Amination)
This protocol targets the displacement of the fluorine atom using a secondary amine. Because the ring is deactivated by the ether oxygen, this reaction requires higher temperatures or "superbase" catalysis.
Application: Synthesis of asymmetric triphenylamine derivatives.
Application Note: Synthesis of Novel Heterocyclic Compounds from 1-(4-fluorophenoxy)-4-nitrobenzene
Executive Summary & Strategic Rationale The 1-(4-fluorophenoxy)-4-nitrobenzene scaffold represents a privileged structure in medicinal chemistry. It combines two critical pharmacophoric elements: the diphenyl ether linka...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1-(4-fluorophenoxy)-4-nitrobenzene scaffold represents a privileged structure in medicinal chemistry. It combines two critical pharmacophoric elements: the diphenyl ether linkage , which provides conformational flexibility and lipophilicity, and the para-fluorine substituent , a bioisostere of hydrogen that blocks metabolic oxidation at the typically labile para-position (CYP450 blocking).
This guide details the divergent synthesis of three distinct heterocyclic classes starting from this single precursor. Unlike standard catalogs that list simple derivatives, this protocol focuses on constructing complex, drug-like architectures: Quinolines (via Povarov cyclization), 4-Thiazolidinones (via cyclocondensation), and 1,2,3-Triazoles (via Click chemistry).
Key Chemical Advantages[1][2]
Metabolic Stability: The 4-fluoro group prevents rapid hydroxylation of the terminal phenyl ring.
Electronic Activation: The phenoxy group is a strong electron-donating group (EDG) by resonance, activating the central aniline intermediate for electrophilic aromatic substitution and cycloaddition reactions.
Divergent Utility: The nitro group serves as a masked amine, allowing for controlled release of reactivity.
Precursor Preparation: The Gateway Amine
The synthesis of all downstream heterocycles relies on the quantitative reduction of the nitro group to the amine. While catalytic hydrogenation is common, we recommend the Iron/Ammonium Chloride method for its chemoselectivity, avoiding potential defluorination that can occur under vigorous Pd/C hydrogenation conditions.
Dissolve the nitro compound in Ethanol/Water and heat to reflux (80°C).
Add Iron powder and NH₄Cl portion-wise over 20 minutes to control the exotherm.
Reflux for 3 hours.[1] Monitor via TLC (30% EtOAc/Hexane).[2] The starting material (
) will disappear, replaced by the amine (, fluorescent).
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice water (100 mL). The solid amine precipitates.
Purification: Recrystallize from Ethanol/Water.
Validation:
Yield: Expect 85-92%.
Appearance: Off-white to pale brown solid.
Melting Point: 82–84°C.
Synthetic Workflow: Divergent Heterocycle Construction
We will now exploit the nucleophilicity of the generated amine and the electron-rich nature of the phenoxy ring to construct three heterocyclic systems.
Visual Pathway Analysis
Caption: Divergent synthetic strategy transforming the nitro precursor into three pharmacologically distinct heterocyclic classes.
Protocol B: Synthesis of Quinolines (Povarov Reaction)
Mechanism: An acid-catalyzed inverse-electron-demand aza-Diels–Alder reaction. The phenoxy group activates the aniline ortho-position, facilitating the cyclization.
The phenoxy oxygen donates electron density to the ring, making the C-2 position nucleophilic. This is crucial for the ring closure step.
Oxidation Step: The Povarov product is often a tetrahydroquinoline. To obtain the fully aromatic quinoline, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur in refluxing toluene for 2 hours.
Protocol C: Synthesis of 4-Thiazolidinones
Mechanism: Nucleophilic attack of the Schiff base nitrogen on the carboxyl carbon of thioglycolic acid, followed by intramolecular cyclization involving the sulfhydryl group.
Advanced Palladium Architectures: Modular Functionalization of 1-(4-fluorophenoxy)-4-nitrobenzene
Executive Summary This application note details the palladium-catalyzed methodologies involving 1-(4-fluorophenoxy)-4-nitrobenzene (1) , a critical diphenyl ether scaffold frequently utilized in the synthesis of Tyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the palladium-catalyzed methodologies involving 1-(4-fluorophenoxy)-4-nitrobenzene (1) , a critical diphenyl ether scaffold frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and agrochemicals. While the 4-fluoro group enhances metabolic stability and the diphenyl ether linkage provides optimal spatial geometry, the 4-nitro group serves as a "masked" nitrogen nucleophile.
This guide moves beyond standard textbook descriptions to provide a cohesive "Scaffold Life Cycle" —from the palladium-catalyzed assembly of the ether linkage (as a milder alternative to
) to the downstream Buchwald-Hartwig amination of its reduced congener.
Key Chemical Challenges Addressed:
Electronic Deactivation: The electron-withdrawing nitro group (
) and fluoro group () create a dipole-rich environment that can retard oxidative addition in cross-coupling.
Catalyst Poisoning: Nitroarenes can coordinate competitively to Pd(0), requiring specific ligand architectures (e.g., biaryl phosphines) to maintain catalytic turnover.[1]
Chemospecificity: Avoiding activation of the C-F bond while targeting C-O or C-N formation.
Strategic Workflow & Pathway Analysis
The utilization of 1-(4-fluorophenoxy)-4-nitrobenzene generally follows a three-stage "Assembly-Activation-Diversification" pathway. The diagram below illustrates the logic flow, highlighting where Palladium catalysis provides superior control over traditional nucleophilic aromatic substitution (
).
Figure 1: Synthetic lifecycle of the 1-(4-fluorophenoxy)-4-nitrobenzene scaffold. Path B (C-O Coupling) and the final C-N Coupling represent the primary palladium-dependent steps.
Protocol A: Scaffold Assembly via C-O Coupling
Context: While
is common for this scaffold, it requires high temperatures () and strong bases that may decompose sensitive substrates.[1] The Buchwald-Hartwig Etherification offers a milder alternative () with broader functional group tolerance.
Mechanistic Insight
The coupling of electron-poor aryl halides (like 4-nitro-1-bromobenzene) with phenols is electronically favorable for Reductive Elimination but challenging for Oxidative Addition due to the electron-poor nature of the halide.
Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., tBuXPhos or RockPhos ) to facilitate oxidative addition and prevent the formation of inactive Pd-bridged dimers.
Experimental Procedure
Reaction: 4-Fluorophenol + 1-Bromo-4-nitrobenzene
1-(4-fluorophenoxy)-4-nitrobenzene
Charge Reactor: In a glovebox or under argon counterflow, add:
(2.0 mol%)
tBuXPhos (2.5 mol%) - Critical: 1.2:1 L:M ratio ensures active LPd(0).
Context: The most valuable application of this scaffold is the conversion of the nitro group to an amine, followed by Buchwald-Hartwig Amination to attach heterocycles (common in drug discovery).
Step 1: Nitro Reduction (Brief)
Method: Hydrogenation using
( loading) in MeOH under (balloon) for 4 hours.
Yield: Quantitative conversion to 4-(4-fluorophenoxy)aniline .
Caution: Ensure complete removal of Pd/C via filtration (0.2
m filter) before the next coupling step to avoid uncontrolled background catalysis.
Step 2: Buchwald-Hartwig Amination (The Critical Step)
This aniline is electron-rich (due to the ether oxygen donation), making it a good nucleophile. However, the ortho-hydrogens on the diphenyl ether rings can cause steric clash in the transition state.
Ligand Selection Logic:
BrettPhos: Excellent for primary amines and aryl chlorides.[1]
RuPhos: Superior for secondary amines or sterically hindered aryl halides.[1]
Detailed Protocol:
Catalyst Pre-complexation: It is highly recommended to use a precatalyst (e.g., BrettPhos Pd G3 ) to ensure accurate stoichiometry and rapid initiation.[1]
NaOtBu (1.4 equiv) - Strong base required for efficient deprotonation.
1,4-Dioxane or Toluene (
).
Execution: Sparge solvent with
for 10 mins. Heat to for 2-6 hours.
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aniline peak (
).
Troubleshooting & Optimization Guide
The "Nitro Effect" (Catalyst Poisoning)
If performing couplings in the presence of the nitro group (e.g., coupling on the fluoro-ring while leaving the nitro intact), the nitro group can coordinate to Pd(0), acting as a
-acid.
Symptom: Reaction stalls at 20-30% conversion.
Solution: Increase temperature to
to promote decoordination, or switch to BrettPhos , which is bulky enough to prevent nitro-coordination.[1]
C-F Activation Side Reactions
In rare cases (using highly active catalysts like
), the C-F bond may undergo oxidative addition.
Prevention: Stick to biaryl phosphine ligands (Buchwald type). These are highly selective for C-Cl/C-Br/C-I over C-F bonds.
Solvent Switch: If Toluene fails, switch to t-Amyl Alcohol .[1] The polarity helps solubilize the polar transition states without deactivating the catalyst.
References
Buchwald-Hartwig Amination Overview
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Palladium-Catalyzed Ether Synthesis
Mann, G., & Hartwig, J. F. (1996).[1] "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society.
Nitro Group Reduction Methodologies
Beller, M., et al. (2013).[1][3] "Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines." Science.
Compound Data (1-(4-fluorophenoxy)-4-nitrobenzene)
Technical Support Center: Synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.
Introduction
The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. While seemingly straightforward, achieving high yields and purity can be challenging. This guide provides practical, experience-based solutions to common issues encountered during this synthesis.
The primary synthetic route involves the reaction of 4-fluoronitrobenzene with 4-fluorophenol in the presence of a base. The nitro group in the para position of 4-fluoronitrobenzene strongly activates the ring towards nucleophilic attack, making the fluoride ion a good leaving group.[1][2][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.
Low or No Product Yield
Q1: I'm getting very low to no yield of the desired 1-(4-fluorophenoxy)-4-nitrobenzene. What are the likely causes and how can I fix it?
A1: Low or no yield is a common frustration that can stem from several factors. Let's break down the most probable causes and their solutions.
1. Ineffective Base: The choice and handling of the base are critical. The base deprotonates the 4-fluorophenol to form the more nucleophilic phenoxide ion.
Causality: Weak bases may not sufficiently deprotonate the phenol, leading to a low concentration of the active nucleophile. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[4][5] The presence of water can also inactivate the base, especially when using carbonates.[6][7]
Troubleshooting Steps:
Base Strength: Consider using a stronger base like potassium hydroxide or cesium carbonate. Studies have shown that stronger bases can lead to higher conversion rates.[4]
Anhydrous Conditions: Ensure your base is anhydrous. Dry the base in an oven before use. Also, use anhydrous solvents.
Solubility: The solubility of the base in the reaction solvent is important. Cesium carbonate, for example, has better solubility in many organic solvents compared to potassium carbonate.
2. Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.
Causality: The rate of SNAr reactions is significantly affected by the solvent. Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[8][9][10] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Troubleshooting Steps:
Solvent Choice: Switch to a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[11][12][13] These solvents facilitate the dissolution of reactants and promote the SNAr mechanism.
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Water can compete with the phenoxide as a nucleophile and also react with the base.
3. Insufficient Reaction Temperature or Time: SNAr reactions and Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.
Causality: The activation energy for these reactions can be high. Insufficient thermal energy will result in a slow or stalled reaction.
Troubleshooting Steps:
Temperature Optimization: Gradually increase the reaction temperature. Typical temperatures for this synthesis range from 70°C to 160°C.[5][14] Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature.
Reaction Time: Extend the reaction time. Some reactions may require several hours to reach completion. Again, use TLC to monitor the consumption of starting materials.
4. Catalyst Deactivation (for Ullmann Condensation): If you are employing a copper-catalyzed Ullmann condensation, the state of the copper catalyst is paramount.
Causality: The classical Ullmann reaction often requires stoichiometric amounts of copper and high temperatures.[11] Modern methods use catalytic amounts of copper, but the catalyst can be sensitive to air and moisture. The presence of certain functional groups can also poison the catalyst.
Troubleshooting Steps:
Catalyst Source: Use a reliable source of copper catalyst, such as copper(I) iodide (CuI).[6]
Ligands: The addition of ligands like N,N-dimethylglycine or phenanthroline can accelerate the reaction and allow for lower reaction temperatures.[6][7]
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Formation of Side Products and Impurities
Q2: My reaction seems to be working, but I'm observing significant side products in my TLC and NMR. What are these impurities and how can I minimize them?
A2: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Here are the most likely culprits and how to address them.
1. Self-Condensation or Polymerization:
Causality: Under strongly basic conditions and high temperatures, starting materials or the product itself can undergo side reactions.
Troubleshooting Steps:
Controlled Addition: Add the base portion-wise to the reaction mixture to avoid a sudden high concentration.
Temperature Control: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.
Stoichiometry: Use a slight excess of the 4-fluorophenol to ensure the complete consumption of the more valuable 4-fluoronitrobenzene.
2. Hydrolysis of 4-Fluoronitrobenzene:
Causality: If there is residual water in the reaction mixture, it can act as a nucleophile and react with 4-fluoronitrobenzene to form 4-nitrophenol.
Troubleshooting Steps:
Anhydrous Conditions: As mentioned before, use anhydrous solvents and reagents. Drying agents like molecular sieves can be added to the reaction mixture.[6]
3. Ether Cleavage:
Causality: At very high temperatures and in the presence of a strong base, the newly formed diaryl ether product can potentially undergo cleavage.
Troubleshooting Steps:
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting materials are consumed to prevent product degradation.
Work-up and Purification Challenges
Q3: I'm having difficulty isolating a pure product after the reaction. What is the best procedure for work-up and purification?
A3: A clean work-up and effective purification are essential for obtaining high-quality 1-(4-fluorophenoxy)-4-nitrobenzene.
1. Work-up Procedure:
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The product is organic-soluble.
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
2. Purification Techniques:
Recrystallization: This is often the most effective method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from impurities.
Frequently Asked Questions (FAQs)
Q4: What is the role of the nitro group in this reaction?
A4: The nitro group (-NO₂) is a strong electron-withdrawing group. When positioned para (or ortho) to the fluorine atom on the benzene ring, it activates the ring for nucleophilic aromatic substitution.[1][2][15] It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms when the nucleophile attacks the carbon atom bearing the fluorine.[1] This stabilization lowers the activation energy of the reaction, making the substitution more favorable.
Q5: Which is a better leaving group in this SNAr reaction, fluoride or chloride?
A5: In the context of SNAr reactions, fluoride is generally a better leaving group than chloride.[16] This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[16] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[16]
Q6: Can I use a phase-transfer catalyst to improve the reaction?
A6: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if you have reactants with different solubilities. A PTC, such as a quaternary ammonium salt, can help transport the phenoxide anion from an aqueous or solid phase into the organic phase where the 4-fluoronitrobenzene is dissolved, thereby accelerating the reaction.
Q7: What are the safety precautions I should take during this synthesis?
A7: It is crucial to handle all chemicals with care in a well-ventilated fume hood.
4-Fluoronitrobenzene: Is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
4-Fluorophenol: Is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: DMF and DMSO are skin-penetrable. Avoid direct contact.
Bases: Strong bases like KOH are corrosive.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Experimental Protocols
Optimized Protocol for 1-(4-fluorophenoxy)-4-nitrobenzene Synthesis
This protocol provides a starting point for achieving a good yield. Optimization may be required based on your specific laboratory conditions.
Materials:
4-Fluoronitrobenzene
4-Fluorophenol
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.1 equivalents) and anhydrous DMF.
Stir the mixture until the 4-fluorophenol is completely dissolved.
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
Add 4-fluoronitrobenzene (1.0 equivalent) to the flask.
Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing cold water and stir.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from ethanol or by column chromatography.
Data Presentation
Parameter
Recommended Condition
Rationale
Reactants
4-Fluoronitrobenzene, 4-Fluorophenol
Standard starting materials for SNAr.
Base
Anhydrous K₂CO₃ or Cs₂CO₃
To deprotonate 4-fluorophenol effectively.
Solvent
Anhydrous DMF or DMSO
High-boiling polar aprotic solvent to facilitate the reaction.[8][9][10]
Temperature
120-130°C
Optimal temperature for a reasonable reaction rate.
Reaction Time
4-6 hours
Adequate time for completion, monitor by TLC.
Visualizations
Reaction Mechanism Workflow
Caption: SNAr mechanism for the synthesis.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low yield.
References
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]
ACS Publications. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
Arkivoc. (n.d.). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Retrieved from [Link]
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
Stenutz. (n.d.). 1-(4-fluorophenoxy)-4-nitrobenzene. Retrieved from [Link]
Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
National Center for Biotechnology Information. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
YouTube. (2020). SNAr reaction scope & limitations. Chem Help ASAP. Retrieved from [Link]
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
Scribd. (2016). Synthesis of Nitrobenzene. Retrieved from [Link]
Google Patents. (n.d.). US8357827B2 - Process for the continuous preparation of nitrobenzene.
ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]
ResearchGate. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]
ACS Publications. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Retrieved from [Link]
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene.
ResearchGate. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
Purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene by recrystallization
Technical Support Center: Purification of 1-(4-Fluorophenoxy)-4-nitrobenzene This guide provides in-depth technical support for the purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene via recrystallization. It is de...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(4-Fluorophenoxy)-4-nitrobenzene
This guide provides in-depth technical support for the purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical purification technique.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled mother liquor and are separated by filtration.[1] For 1-(4-fluorophenoxy)-4-nitrobenzene, a solid compound, achieving high purity is essential for its subsequent use in research and development, as impurities can lead to undesirable side reactions and affect experimental outcomes.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of 1-(4-fluorophenoxy)-4-nitrobenzene.
Question: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with low-melting solids.[2]
Causality: The boiling point of your chosen solvent is likely higher than the melting point of 1-(4-fluorophenoxy)-4-nitrobenzene. When the solution cools, the compound separates as a supercooled liquid (an oil) rather than a solid crystalline lattice. Impurities can also depress the melting point, exacerbating this issue.
Immediate Solutions:
Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. This may prevent the compound from separating out above its melting point.
Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for proper crystal nucleation to occur instead of oil formation.
Long-Term Strategy:
Change Solvents: Select a solvent with a lower boiling point.
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone). Then, slowly add a "poor," miscible solvent (e.g., water or hexane) at the boiling temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[3]
Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?
Answer:
The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: the solution is not sufficiently saturated, or there is an energy barrier to crystal nucleation.
Causality:
Excess Solvent: You may have used too much solvent during the initial dissolution step. The concentration of the desired compound is too low to reach saturation upon cooling.[1]
High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.
Troubleshooting Steps:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If available, add a tiny crystal of pure 1-(4-fluorophenoxy)-4-nitrobenzene (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow the more concentrated solution to cool again. Be careful not to boil it down too much or too quickly, as this can cause the compound to precipitate out along with impurities.
Re-evaluate Solvent Choice: If the compound remains highly soluble, the solvent is too "good." A less polar solvent or a solvent pair should be considered for the next attempt.[1]
Question: My final product is still colored, even after recrystallization. How can I remove the colored impurities?
Answer:
Colored impurities are common in organic synthesis, often arising from side reactions or the degradation of reagents.
Causality: These impurities are typically large, conjugated organic molecules that get trapped in the crystal lattice of your product as it forms.
Solution: Activated Charcoal Treatment
After dissolving your crude product in the hot solvent, remove the flask from the heat source to let the boiling subside.
Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight) to the hot solution.[2] Adding it to a boiling solution will cause it to boil over violently.
Swirl the mixture and gently reheat it to boiling for a few minutes. The activated charcoal has a high surface area and will adsorb the colored impurities.
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Ensure your filtration setup is pre-heated to prevent premature crystallization in the funnel.[2]
Question: The recovery yield of my purified product is very low. How can I improve it?
Answer:
While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, yields can often be improved.[1]
Causality & Solutions:
Using Excess Solvent: This is the most common cause. Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and keep the solution hot throughout the filtration process.
Cooling Too Rapidly: Fast cooling can trap impurities and lead to smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Incomplete Filtration: Ensure you have transferred all crystals to the filter funnel. Wash the flask with a small amount of the cold mother liquor or fresh, ice-cold solvent to transfer any remaining crystals.
Obtain a Second Crop: The mother liquor still contains some dissolved product. You can concentrate the filtrate by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 1-(4-fluorophenoxy)-4-nitrobenzene?
A1: The ideal solvent should have a steep solubility curve for the compound, meaning it is very soluble at high temperatures but poorly soluble at low temperatures.[3] For a nitroaromatic compound like this, polar solvents are a good starting point.[3]
Key Solvent Properties:
The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
The solvent's boiling point should be lower than the compound's melting point to prevent oiling out.
Impurities should either be completely insoluble (to be removed by hot filtration) or highly soluble even at low temperatures (to remain in the mother liquor).
The solvent must be chemically inert and not react with your compound.[3]
Recommended Solvents to Screen:
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.
Q2: What are the likely impurities in my crude 1-(4-fluorophenoxy)-4-nitrobenzene?
A2: The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene is typically a nucleophilic aromatic substitution reaction. The primary impurities are likely to be unreacted starting materials:
1-Fluoro-4-nitrobenzene: A low-melting solid or liquid at room temperature (m.p. 21-24°C).[5][6]
4-Fluorophenol: The other starting material.
Side-products: Depending on reaction conditions, minor side-products from undesired reactions could also be present.
Q3: How do I confirm the purity of my recrystallized product?
A3: Purity is assessed by physical and analytical methods:
Melting Point Determination: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range.
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the crude material and the recrystallized product side-by-side.
Spectroscopic Methods: For definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify purity and identify any remaining impurities.
Data & Protocols
Table 1: Properties of Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Comments
Ethanol
78
Polar
A good starting point for many nitroaromatic compounds.[3] Often used in a pair with water.
Methanol
65
Polar
Similar to ethanol but with a lower boiling point.
Ethyl Acetate
77
Medium
Good for compounds of intermediate polarity. Can be paired with hexane.[7]
Toluene
111
Non-polar
Suitable for less polar compounds; its high boiling point may cause oiling out.
Hexane
69
Non-polar
Often used as the "poor" solvent in a solvent pair with a more polar solvent.[4]
Water
100
Very Polar
Generally, organic compounds have low solubility. Can be a good "poor" solvent with alcohols.[7]
Detailed Experimental Protocol: Recrystallization of 1-(4-fluorophenoxy)-4-nitrobenzene
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
Dissolution: Place the crude 1-(4-fluorophenoxy)-4-nitrobenzene in an Erlenmeyer flask. Add a boiling chip. Add the minimum amount of hot solvent in portions, swirling and heating the flask after each addition, until the solid just dissolves.[2]
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes.
(Optional) Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.
Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.
Visual Workflow
Diagram 1: Troubleshooting Recrystallization
This diagram outlines the decision-making process for common recrystallization problems.
Optimization of reaction conditions for nucleophilic substitution on 1-(4-fluorophenoxy)-4-nitrobenzene
Technical Support Center: 1-(4-fluorophenoxy)-4-nitrobenzene Chemistry Case ID: OPT-SNAR-509 Subject: Optimization of Reaction Conditions for Nucleophilic Substitution targeting 1-(4-fluorophenoxy)-4-nitrobenzene Assigne...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(4-fluorophenoxy)-4-nitrobenzene Chemistry
Case ID: OPT-SNAR-509
Subject: Optimization of Reaction Conditions for Nucleophilic Substitution targeting 1-(4-fluorophenoxy)-4-nitrobenzene
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely working with 1-(4-fluorophenoxy)-4-nitrobenzene , a critical bi-aryl ether intermediate often used in the synthesis of kinase inhibitors (e.g., Sorafenib derivatives).[1]
Based on the chemical architecture, "optimization of substitution" typically refers to one of two distinct workflows. This guide addresses both, with a primary focus on the synthesis (forming the ether bond) which is the most common process bottleneck.[1]
Workflow A (Synthesis): Optimizing the
coupling of 4-fluorophenol and a 4-nitrohalobenzene to form the target.
Workflow B (Functionalization): Attempting to substitute the fluorine or nitro group on the pre-formed ether (often a source of failure due to electronic deactivation).[1]
Part 1: The Synthesis Protocol (Workflow A)
Objective: Maximize yield and purity during the formation of the ether linkage.
The formation of 1-(4-fluorophenoxy)-4-nitrobenzene is a classic Nucleophilic Aromatic Substitution (
) .[1] The reaction involves the attack of the 4-fluorophenoxide anion (nucleophile) on a 4-nitrohalobenzene (electrophile).
The Optimized Protocol
Parameter
Standard Condition
Optimized Condition (High Yield)
Rationale
Electrophile
1-Chloro-4-nitrobenzene
1-Fluoro-4-nitrobenzene
Fluorine is highly electronegative, stabilizing the Meisenheimer complex.[1] It reacts 20–50x faster than chlorine in [1, 2].[1]
Nucleophile
4-Fluorophenol
4-Fluorophenol (1.05 eq)
Slight excess ensures complete consumption of the nitro-electrophile, which is harder to remove during workup.[1]
Base
or (milled)
Cesium creates a "naked" phenoxide anion (higher solubility in organic solvents), drastically increasing rate.[1]
Solvent
DMF
DMSO or NMP
DMSO provides better solvation of the cationic counter-ion (), increasing nucleophilicity.[1]
Temp
120°C
80–100°C
Lower temperature (enabled by F-leaving group) reduces impurity formation (e.g., nitrite displacement).[1]
Step-by-Step Workflow
Charge: 1.0 eq 1-Fluoro-4-nitrobenzene, 1.05 eq 4-Fluorophenol, and 1.5 eq
(anhydrous, micronized).
Solvent: Add DMSO (5 vol). Critical: Solvent must be dry (<0.1% water).[1]
Reaction: Heat to 90°C under
atmosphere for 4–6 hours.
Monitor: HPLC/TLC. Look for disappearance of the nitrobenzene.[1]
Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.[1][2][3] Wash with 1M NaOH (removes excess phenol) and Brine.[1]
Part 2: Troubleshooting & FAQs
Issue 1: "I am trying to substitute the Fluorine on the product, but it won't react."
Diagnosis: Electronic Deactivation.
Explanation: You are attempting an
reaction on the fluorine atom of the product. This is chemically forbidden under standard conditions.[1]
The Problem: The ring bearing the fluorine is attached to an Ether Oxygen .[1] Oxygen is an Electron Donating Group (EDG) via resonance.[1] This increases the electron density of the ring, repelling nucleophiles.[1]
The Solution: You cannot use standard
.[1] You must switch to Transition Metal Catalysis (Buchwald-Hartwig Amination or Ullmann Coupling) to activate the C-F bond.
Issue 2: "My reaction yield is low, and I see a yellow impurity (Nitrophenol)."
Diagnosis: Hydrolysis (Water Contamination).[1]
Explanation: If your solvent or base contains water, the hydroxide ion (
) acts as a competitive nucleophile.[1] It attacks the 4-fluoronitrobenzene to form 4-nitrophenol instead of your desired ether.[1]
Fix:
Process Check: If the impurity elutes early on TLC and turns bright yellow in base, it is 4-nitrophenol.[1]
Issue 3: "Can I displace the Nitro group instead?"
Diagnosis: Nitro-displacement is possible but rare.[1]
Explanation: The nitro group is a leaving group, but usually poorer than Fluorine.[1] However, since the nitro-bearing ring is activated, strong nucleophiles (like thiolates) in hot DMSO can displace the
group, leading to a thioether.[1] This is usually considered a side-reaction unless intended.[1]
Part 3: Visualization of Reaction Logic
The following diagram illustrates the competitive pathways and the electronic reasoning for the "Unreactive Fluorine" issue.
Caption: Path A represents the optimized synthesis. Path B shows the critical hydrolysis failure mode.[1] The gray path illustrates why downstream substitution on the fluorine fails.
Part 4: Critical Data & Reactivity Table
Component
Role in Reaction
Key Property
Optimization Tip
Nitro Group ()
Activating Group
Withdraws electrons from Ring A
Essential for reaction.[1] Must be para or ortho to the leaving group.
Ether Oxygen ()
Bridge
Donates electrons to Ring B
Deactivates Ring B. Makes the Fluorine on Ring B inert to standard .[1]
Fluorine (Substrate)
Leaving Group
High Electronegativity
Accelerates the rate-determining step (Meisenheimer complex formation).[1]
Potassium Carbonate
Base
Deprotonates Phenol
Use micronized powder to increase surface area and reaction rate.[1]
References
Sigma-Aldrich. 1-(4-Fluorophenoxy)-4-nitrobenzene Product Analysis & Safety. Available at: [1]
PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene (Analogous Protocol). Available at:
Vapourtec Application Note. Nucleophilic Aromatic Substitution (SNAr) in Flow. Available at: [1]
BenchChem. Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [1]
A Comparative Guide to the Definitive Structural Validation of 1-(4-fluorophenoxy)-4-nitrobenzene: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a m...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound 1-(4-fluorophenoxy)-4-nitrobenzene, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography stands alone in its ability to provide a direct and absolute determination of the molecular structure in the solid state.[1] This guide will delve into the causality behind the experimental choices in each technique, offering field-proven insights into their application for the structural elucidation of small organic molecules.
The Genesis of the Molecule: Synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene
Before any structural analysis can commence, the target molecule must be synthesized and purified. A plausible and efficient route to 1-(4-fluorophenoxy)-4-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards nucleophilic attack, making the fluoride ion a good leaving group.[2]
A typical synthesis would involve the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution.
Reaction Scheme:
Following the reaction, purification via column chromatography is essential to isolate 1-(4-fluorophenoxy)-4-nitrobenzene in high purity, a critical prerequisite for successful crystallization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.
Experimental Workflow: From Powder to Structure
The journey from a purified powder to a fully refined crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for X-ray Crystallography.
Step-by-Step Experimental Protocol
Crystallization: High-quality single crystals are paramount for a successful diffraction experiment.[3] For a small organic molecule like 1-(4-fluorophenoxy)-4-nitrobenzene, techniques such as slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) or vapor diffusion are commonly employed. A systematic screening of various solvents and conditions is often necessary to obtain crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality.
Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.
Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data.
Structure Refinement and Validation: The refinement process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, and by checking for geometric reasonability. The final, validated structure is typically reported in a Crystallographic Information File (CIF).
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and crucial information, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For 1-(4-fluorophenoxy)-4-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would be the primary experiments.
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish through-bond connectivities.[6]
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign chemical shifts, coupling constants, and integrations to the various nuclei in the molecule.
For 1-(4-fluorophenoxy)-4-nitrobenzene, one would expect a complex aromatic region in the ¹H NMR spectrum, with distinct signals for the protons on both phenyl rings. The electron-withdrawing nitro group would cause a downfield shift for the protons on the nitro-substituted ring.[7] Similarly, the fluorine atom would influence the chemical shifts of the protons on the other ring and would also exhibit coupling to adjacent protons and carbons. ¹⁹F NMR would show a single resonance, and its chemical shift would be indicative of its electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8]
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[9]
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[10] Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the elemental formula.
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and any characteristic fragment ions. The accurate mass measurement from HRMS can be used to confirm the elemental formula (C₁₂H₈FNO₃ for the target molecule).
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific information required and the nature of the sample. The following diagram and table illustrate the comparative strengths and weaknesses of each method for the structural elucidation of 1-(4-fluorophenoxy)-4-nitrobenzene.
Caption: Logical relationships in structural elucidation.
Feature
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Primary Information
Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions[11]
Atomic connectivity, electronic environment of nuclei, relative stereochemistry in solution[4]
Molecular weight, elemental formula (with HRMS), fragmentation patterns[8]
Unambiguous and definitive structure determination, absolute stereochemistry[1]
Provides information on solution-state structure and dynamics, non-destructive
High sensitivity, provides exact molecular formula (HRMS)[12]
Limitations
Requires high-quality single crystals, which can be difficult to obtain; structure is static in the solid state
Provides relative stereochemistry, interpretation can be complex for large molecules, lower resolution than X-ray
Does not provide direct 3D structural information, isomers can be difficult to distinguish
Causality of Choice
When absolute proof of structure and stereochemistry is required. Essential for validating novel compounds and in drug design.
To understand the structure and behavior of the molecule in solution, which is often more biologically relevant.
For rapid confirmation of molecular weight and elemental composition, and to aid in the identification of known compounds through library searching.
Conclusion: An Integrated Approach to Structural Validation
For the definitive validation of the structure of a new chemical entity such as 1-(4-fluorophenoxy)-4-nitrobenzene, an integrated approach is paramount. While NMR and mass spectrometry provide the foundational data to propose a structure and confirm its composition, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and high-resolution three-dimensional model of the molecule. This multi-faceted analytical strategy ensures the highest level of scientific rigor and confidence in the structural assignment, a critical requirement for publication, patenting, and further development in fields such as medicinal chemistry and materials science.
References
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(2), 99-104. Available at: [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]
University of California, Davis. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, 4(168), 2. Available at: [Link]
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]
Preplabs. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
Ofomaja, A. E., & Naidoo, E. B. (2011). Comparison of Analytical Techniques in the Characterization of Complex Compounds. FUDMA Journal of Sciences, 5(1), 1-15. Available at: [Link]
LCGC International. (2011). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 24(s4), 22-25. Available at: [Link]
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available at: [Link]
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
University of Waterloo. (n.d.). About Single X-ray Diffraction. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for... Available at: [Link]
NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Available at: [Link]
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Available at: [Link]
MDPI. (2015). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2015(2), M856. Available at: [Link]
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Available at: [Link]
PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]
NIST. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Available at: [Link]
Revue Roumaine de Chimie. (2002). DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie, 47(5), 379-383. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: [Link]
IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology, 3(10), 691-705. Available at: [Link]
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
Biological activity of 1-(4-fluorophenoxy)-4-nitrobenzene derivatives versus other nitroaromatics
Executive Summary: The Fluorinated Diphenyl Ether Scaffold In the landscape of medicinal and agricultural chemistry, 1-(4-fluorophenoxy)-4-nitrobenzene represents a "privileged scaffold"—a core structure capable of diver...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Diphenyl Ether Scaffold
In the landscape of medicinal and agricultural chemistry, 1-(4-fluorophenoxy)-4-nitrobenzene represents a "privileged scaffold"—a core structure capable of diverse biological interactions depending on its substitution pattern. Unlike simple nitroaromatics (e.g., nitrobenzene) which are primarily industrial intermediates with high toxicity, the 4-nitrodiphenyl ether (NDE) class serves as a template for potent Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and emerging antitubercular agents .
This guide objectively compares the biological activity of 1-(4-fluorophenoxy)-4-nitrobenzene derivatives against classic nitroaromatics. The inclusion of the fluorine atom at the para-position of the phenoxy ring is a critical design element: it blocks metabolic hydroxylation, enhances lipophilicity, and alters the electronic distribution of the ether linkage, significantly modifying the efficacy and safety profile compared to non-fluorinated analogs like Nitrofen.
Mechanistic Comparison: Mode of Action
The biological activity of this scaffold is distinct from other nitroaromatics due to its specific molecular geometry and electronic properties.
A. Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition
The most well-characterized activity of 4-nitrodiphenyl ethers is the inhibition of PPO (EC 1.3.3.4) , a key enzyme in the heme and chlorophyll biosynthetic pathway.
Mechanism: The molecule mimics the transition state of the substrate protoporphyrinogen IX.
Consequence: Inhibition leads to the accumulation of Protoporphyrin IX (Proto IX) in the cytoplasm.[1][2] Upon exposure to light, Proto IX generates singlet oxygen (
), causing rapid lipid peroxidation and membrane disruption.[1]
Role of Fluorine: The 4-fluoro substituent enhances binding affinity within the hydrophobic pocket of the PPO enzyme compared to the unsubstituted analog.
B. Secondary Mechanism: Bioreductive Activation (Antimicrobial/Anticancer)
Like other nitroaromatics (e.g., metronidazole, PA-824), the nitro group can function as a "warhead."
Anaerobic Activation: Under hypoxic conditions (tumors or granulomas), the nitro group is enzymatically reduced (by nitroreductases) to reactive nitroso and hydroxylamine intermediates.
DNA Damage: These intermediates form covalent adducts with DNA, leading to cell death.
C. Comparison with Alternatives
Feature
1-(4-fluorophenoxy)-4-nitrobenzene
Nitrofen (Herbicide)
Nitrobenzene (Solvent/Parent)
Triclosan (Antimicrobial)
Core Structure
Fluorinated Diphenyl Ether
Chlorinated Diphenyl Ether
Simple Nitroaromatic
Chlorinated Diphenyl Ether (Phenol)
Primary Target
PPO Enzyme (High Affinity)
PPO Enzyme (Moderate Affinity)
None (Systemic Toxin)
Enoyl-ACP Reductase (FabI)
Metabolic Stability
High (F blocks p-hydroxylation)
Moderate
Low (Rapid oxidation)
Moderate
Lipophilicity (LogP)
~4.2 (High membrane permeability)
~4.8
~1.85
~4.76
Toxicity Risk
Potential Teratogen (Class effect)
Proven Teratogen
Methemoglobinemia
Endocrine Disruption
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway mechanism: the PPO inhibition pathway (dominant in plants/parasites) and the Bioreductive pathway (dominant in bacteria/hypoxic tumor cells).
Caption: Dual mechanism of action. Pathway A depicts herbicidal/antiparasitic PPO inhibition. Pathway B depicts hypoxic/anaerobic cytotoxicity common to nitroaromatics.
Experimental Protocols
To validate the biological activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis via S_NAr Reaction
Objective: Synthesize the target compound from 4-fluorophenol and 1-chloro-4-nitrobenzene.
Enzyme Source: Recombinant human or plant (e.g., Amaranthus) PPO expressed in E. coli.
Substrate: Protoporphyrinogen IX (prepared fresh by reducing Protoporphyrin IX with sodium amalgam).
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.01% Tween 80.
Workflow:
Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 10 min at 30°C.
Initiate reaction by adding Substrate (Protoporphyrinogen IX).
Detection: Monitor fluorescence of the product (Protoporphyrin IX) continuously at
nm, nm.
Data Analysis: Plot % Inhibition vs. Log[Concentration].
Reference Standard: Acifluorfen (Typical
: 10–50 nM).
Expected Result: 1-(4-fluorophenoxy)-4-nitrobenzene should show
in the low micromolar or high nanomolar range.
Safety & Toxicology Profile
Working with nitroaromatics requires strict adherence to safety protocols due to specific toxicological risks.
Toxicity Endpoint
Description
Mitigation Strategy
Methemoglobinemia
The nitro group can be metabolized to aniline derivatives that oxidize hemoglobin (), reducing oxygen transport.
Avoid skin contact; monitor blood oxygen if exposure is suspected.
Teratogenicity
Structurally similar Nitrofen is a known teratogen (causes diaphragmatic hernia in fetuses).
Strictly contraindicated for pregnant personnel. Use closed systems.
Skin Sensitization
Nitroaromatics are potent sensitizers.
Double-gloving (Nitrile) and face shield required.
Critical Note: The fluorine substitution at the 4-position prevents the formation of 4-aminophenol (a common nephrotoxic metabolite of non-fluorinated analogs), potentially altering the toxicity profile, but the risk of methemoglobinemia remains.
References
Hao, G. F., et al. (2011). "Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery."[3] Chimia, 65(12), 961-969. Link
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology. Link
Manjunatha, H., et al. (2016). "Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents." Drug Design, Development and Therapy, 10, 2299. Link
Piotrowski, J. K. (1967). "Further investigations on the metabolism of nitrobenzene in man and the rat." Xenobiotica.
ATSDR. (2023). "Toxicological Profile for Nitrobenzene." Agency for Toxic Substances and Disease Registry.[4] Link
Spectroscopic comparison of 1-(4-fluorophenoxy)-4-nitrobenzene and its precursors
Executive Summary This technical guide provides a comparative spectroscopic analysis of 1-(4-fluorophenoxy)-4-nitrobenzene (Target) against its synthetic precursors, 4-fluorophenol (Nucleophile) and 1-chloro-4-nitrobenze...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative spectroscopic analysis of 1-(4-fluorophenoxy)-4-nitrobenzene (Target) against its synthetic precursors, 4-fluorophenol (Nucleophile) and 1-chloro-4-nitrobenzene (Electrophile).
Targeting researchers in medicinal chemistry and polymer science (specifically polyimide synthesis), this document focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway. It details the specific spectral shifts—IR, 1H NMR, and UV-Vis—that serve as definitive "Go/No-Go" checkpoints for reaction monitoring and purity assessment.
Mechanistic Context & Synthesis
The synthesis relies on an SNAr mechanism where the phenoxide anion of 4-fluorophenol displaces the chloride ion on the nitrobenzene ring. The nitro group is critical; its strong electron-withdrawing nature lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement.
Figure 1: SNAr Reaction Pathway
Caption: The reaction proceeds via base-mediated deprotonation followed by nucleophilic attack on the electron-deficient aromatic ring.
Comparative Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
FT-IR is the most immediate method for monitoring reaction progress. The disappearance of the hydroxyl stretch is the primary indicator of conversion.
NMR provides structural proof.[1] The target molecule exhibits two distinct aromatic systems coupled through an oxygen atom.[2]
Solvent: CDCl₃ or DMSO-d₆
Frequency: 400 MHz (Recommended)
Proton Environment
Precursor Shift (δ ppm)
Target Shift (δ ppm)
Multiplicity & Coupling (J)
Mechanistic Insight
Phenolic -OH
5.0–9.5 (Broad, solvent dependent)
Absent
N/A
Loss of exchangeable proton confirms O-alkylation.
Ortho to NO₂ (Ring A)
8.20 (d)
8.20–8.25
Doublet (~9 Hz)
Highly deshielded by electron-withdrawing NO₂. Position remains largely unchanged.
Ortho to Ether (Ring A)
7.50 (d)
7.00–7.10
Doublet (~9 Hz)
Upfield Shift: The ether oxygen donates electron density (resonance), shielding these protons compared to the Cl-precursor.
Ortho to F (Ring B)
6.90–7.10 (m)
7.10–7.20
Multiplet
Complex splitting due to 19F-1H coupling.
Key Interpretation: The spectrum of the product will show two distinct "halves." The nitro-substituted ring shows a classic AA'BB' para-substitution pattern (two doublets). The fluoro-substituted ring shows a complex multiplet due to fluorine coupling, but critically, the integral ratio between the nitro-ring protons and fluoro-ring protons must be 1:1 (4H : 4H).
UV-Vis Spectroscopy
Precursor (4-Fluorophenol): λmax ~280 nm (in neutral EtOH). Shifts bathochromically in base (phenoxide).
Target: λmax ~300–310 nm.
Observation: The formation of the diphenyl ether creates an extended conjugated system, but the ether oxygen acts as an "insulator" compared to a direct biphenyl bond. A distinct charge-transfer band (donor ring to acceptor ring) is often observed in the near-UV.
Experimental Protocol
Safety Note: Nitro-compounds are potentially explosive and toxic. Work in a fume hood.
Activation: Dissolve 4-fluorophenol in DMF. Add anhydrous K₂CO₃. Stir at RT for 30 mins to generate the phenoxide. Color change to yellow/orange is typical.
Coupling: Add 1-chloro-4-nitrobenzene. Heat to 80–100°C.
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1) or IR (aliquot) every 2 hours until the -OH peak disappears.
Workup: Pour into ice water. The product usually precipitates as a solid.
Purification: Filter the solid. Wash with 10% NaOH (removes unreacted phenol) and then water. Recrystallize from Ethanol.
Figure 2: Experimental & Validation Workflow
Caption: Step-by-step workflow from synthesis to spectroscopic validation.
Troubleshooting & Purity Analysis
Observation
Likely Cause
Remediation
IR: Small peak at 3400 cm⁻¹
Unreacted 4-fluorophenol or wet solvent.
Wash solid product with 2M NaOH (phenol is soluble in base; product is not). Dry thoroughly.
NMR: Extra doublet at 7.5 ppm
Unreacted 1-chloro-4-nitrobenzene.
Recrystallize from Ethanol. The starting material is more soluble in cold ethanol than the product.
Melting Point Depression
Mixed product/precursor.
Product mp should be sharp (approx range 85–90°C, verify with specific derivative literature).
References
National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-nitro- Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
National Institute of Standards and Technology (NIST). Benzene, 1-nitro-4-phenoxy- (4-Nitrodiphenyl ether) Data. NIST Chemistry WebBook.[3] Available at: [Link]
Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (General reference for substituent effects on aromatic rings). Available at: [Link]
PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]
This guide provides a rigorous framework for the in silico characterization of 1-(4-fluorophenoxy)-4-nitrobenzene. As a structural hybrid containing a strongly electron-withdrawing nitro group and a metabolically stable fluorine substituent, this compound serves as a critical scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Fluorodifen derivatives) and high-performance polyetherimide polymers.
The following sections objectively compare computational methodologies (DFT functionals) and structural properties against non-fluorinated analogs to aid researchers in optimizing predictive accuracy.
Methodological Comparison: Selecting the Right Level of Theory
For diphenyl ether systems, standard DFT functionals often fail to capture the correct conformational geometry due to weak dispersion forces between the two aromatic rings. The following table compares the recommended in silico approaches.
Table 1: Comparative Assessment of DFT Functionals for Diphenyl Ethers
Expert Insight: The ether linkage (-O-) allows significant conformational flexibility.[1] Uncorrected functionals (B3LYP) may artificially stabilize planar conformers.[1] For 1-(4-fluorophenoxy)-4-nitrobenzene, ωB97X-D/6-311++G(d,p) is the gold standard to accurately predict the dihedral twist and the electronic influence of the nitro group.[1]
This section contrasts the predicted properties of the target molecule against its non-fluorinated analog, 1-phenoxy-4-nitrobenzene , to isolate the "Fluorine Effect."
Table 2: The "Fluorine Effect" on Physicochemical Parameters
Property
1-phenoxy-4-nitrobenzene (Analog)
1-(4-fluorophenoxy)-4-nitrobenzene
Implication
LogP (Lipophilicity)
~3.0 - 3.2
3.4 - 3.6
Fluorine increases lipophilicity, enhancing membrane permeability and bioavailability.[1]
Reasoning:wB97XD handles dispersion; ++ (diffuse functions) are mandatory for the anionic character of the nitro group oxygens; solvent=water mimics biological environment.
Validation: Ensure no imaginary frequencies in the output.
Phase 2: Molecular Docking (Target: PPO Enzyme)
Target: Protoporphyrinogen Oxidase (PDB ID: 3NKS or similar).[1]
Visualizing the electronic effects governing the molecule's reactivity.
Caption: SAR analysis highlighting the divergent roles of the nitro (electronic activation) and fluoro (metabolic stability) substituents.[1]
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717. [Link]
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link]
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257-W263. [Link]
Hao, G. F., Tan, Y., Xu, W. F., Hu, G. X., Yang, G. F. (2011). Diphenyl Ether Derivatives as Protoporphyrinogen Oxidase Inhibitors: A Review of Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
A Comprehensive Guide to the Proper Disposal of 1-(4-fluorophenoxy)-4-nitrobenzene
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disp...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-fluorophenoxy)-4-nitrobenzene, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this compound responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Compound: Hazard Profile of 1-(4-fluorophenoxy)-4-nitrobenzene
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(4-fluorophenoxy)-4-nitrobenzene (CAS No. 2561-25-3) is a halogenated nitroaromatic compound.[1][2] This chemical class is often associated with toxicological and environmental risks.
Key Hazards:
Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Halogenated nitroaromatic compounds are generally considered toxic and can be irritants.[1] Inhalation of similar compounds can be toxic.[3][4]
Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[4]
Combustibility: While not highly flammable, it is a combustible solid.
The presence of both a nitro group and a halogen (fluorine) on the aromatic rings dictates the specific handling and disposal precautions. The nitro group is an electron-withdrawing group that can increase the reactivity and toxicity of the molecule. The carbon-fluorine bond is strong, making the compound persistent in the environment.
Essential Pre-Disposal Safety Measures: Personal Protective Equipment (PPE) and Engineering Controls
The principle of "as low as reasonably achievable" (ALARA) for exposure should be your guiding philosophy. The following PPE and engineering controls are mandatory when handling 1-(4-fluorophenoxy)-4-nitrobenzene for disposal.
Mandatory Personal Protective Equipment (PPE):
Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used. All handling of the solid compound should ideally be performed within a chemical fume hood.[1]
Engineering Controls:
Chemical Fume Hood: All transfers and preparations of the waste for disposal should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any fine powders or vapors.
Designated Waste Accumulation Area: Your laboratory should have a designated, well-ventilated, and clearly marked satellite accumulation area for hazardous waste.[5]
Step-by-Step Disposal Protocol for 1-(4-fluorophenoxy)-4-nitrobenzene
This protocol is designed to ensure the safe and compliant disposal of 1-(4-fluorophenoxy)-4-nitrobenzene.
Step 1: Waste Identification and Segregation
Rationale: Proper segregation is the cornerstone of safe and cost-effective hazardous waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in regulatory fines and increased disposal costs. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and should not be mixed with non-halogenated waste.[5][6][7]
Procedure:
Designate a specific, compatible, and properly labeled waste container for "Halogenated Organic Solids."
The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.
Never mix 1-(4-fluorophenoxy)-4-nitrobenzene with other waste streams such as non-halogenated solvents, aqueous waste, or oxidizers.
Step 2: Packaging and Labeling
Rationale: Clear and accurate labeling is a regulatory requirement and a critical safety communication tool. It informs waste handlers of the container's contents and associated hazards, ensuring it is managed appropriately throughout the disposal process.
Procedure:
For pure, unused 1-(4-fluorophenoxy)-4-nitrobenzene, the original manufacturer's container with its label intact is ideal.
For contaminated materials (e.g., weighing paper, gloves), place them in a designated, sealed container.
Affix a "Hazardous Waste" label to the container. This label must include:
The full chemical name: "1-(4-fluorophenoxy)-4-nitrobenzene" (no abbreviations or formulas).
The words "Hazardous Waste."
An accurate description of the hazards (e.g., "Toxic," "Combustible Solid").
The date accumulation started.
The name and contact information of the generating researcher or lab.
Step 3: Storage Pending Disposal
Rationale: Safe storage prevents accidental spills, exposure, and reactions. Storing waste in a designated and controlled area minimizes risks to laboratory personnel.
Procedure:
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.[5]
Ensure the container is kept closed at all times, except when adding waste.[5][6]
Store in a cool, dry, and well-ventilated location away from heat sources and incompatible materials like strong acids and bases.[3][6]
Step 4: Arranging for Disposal
Rationale: The disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. Your institution's Environmental Health and Safety (EHS) department is your primary resource and partner in ensuring compliance.
Procedure:
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
Provide them with all necessary information about the waste, as detailed on your hazardous waste label.
Follow all institutional procedures for waste pickup and documentation.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[1]
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
In Case of a Spill:
Evacuate the immediate area and alert your colleagues.
If the spill is small and you are trained to handle it, wear your full PPE.
Carefully sweep up the solid material and place it in a labeled hazardous waste container for disposal. Avoid generating dust.
Clean the spill area with an appropriate decontaminating solution.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.